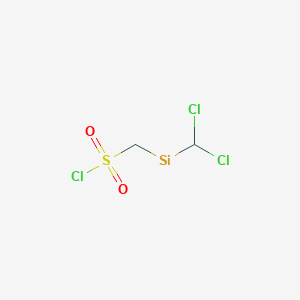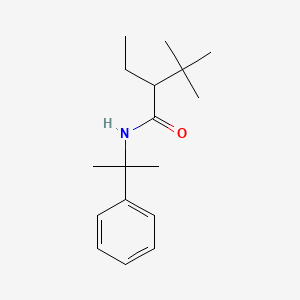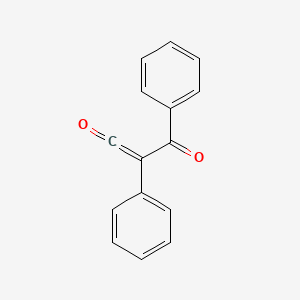
1-Propene-1,3-dione, 2,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene-1,3-dione, 2,3-diphenyl-, also known as dibenzoylmethane, is an organic compound with the molecular formula C15H12O2. It is a diketone, characterized by the presence of two phenyl groups attached to a propene backbone. This compound is known for its applications in various fields, including pharmaceuticals, perfumery, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propene-1,3-dione, 2,3-diphenyl- can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction, where benzaldehyde reacts with acetophenone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol at room temperature for 24 hours .
Industrial Production Methods: In industrial settings, the production of 1-Propene-1,3-dione, 2,3-diphenyl- often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Propene-1,3-dione, 2,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized by radicals such as CCl3O2•, N3•, and •OH in aqueous solutions.
Substitution: It can participate in substitution reactions, where one of the phenyl groups may be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include radicals like CCl3O2• and N3•.
Reduction: Electron transfer reactions often involve radical-anion chain mechanisms.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different diketone derivatives, while reduction can lead to the formation of alcohols or other reduced forms .
Scientific Research Applications
1-Propene-1,3-dione, 2,3-diphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Propene-1,3-dione, 2,3-diphenyl- involves its interaction with molecular targets and pathways. For instance, it acts as an inhibitor of protein tyrosine phosphatase-1B (PTP-1B), which is significant in the regulation of insulin signaling pathways . The compound’s effects are mediated through its ability to undergo electron transfer reactions, influencing various biochemical processes .
Comparison with Similar Compounds
1,3-Diphenyl-2-propanone:
1,3-Diphenylpropene: This compound shares the phenyl groups but has a different backbone structure.
2-Propanone, 1,3-diphenyl-: Another similar compound with distinct chemical behavior and uses.
Uniqueness: 1-Propene-1,3-dione, 2,3-diphenyl- is unique due to its diketone structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activities. Its ability to act as an inhibitor of specific enzymes and its applications in diverse fields make it a valuable compound in both research and industry .
Properties
CAS No. |
75508-81-5 |
|---|---|
Molecular Formula |
C15H10O2 |
Molecular Weight |
222.24 g/mol |
InChI |
InChI=1S/C15H10O2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10H |
InChI Key |
WFBZLTZLPYWEOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C=O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)
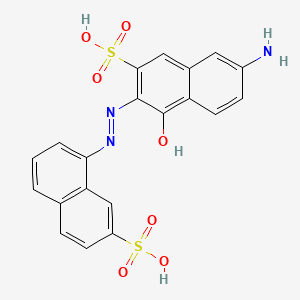
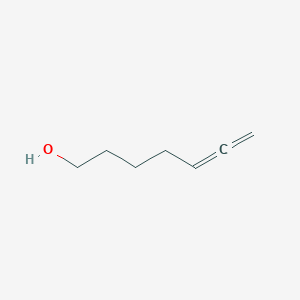
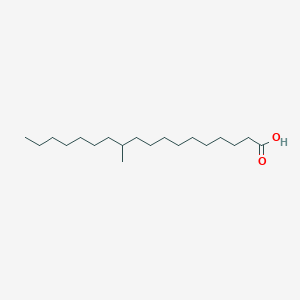
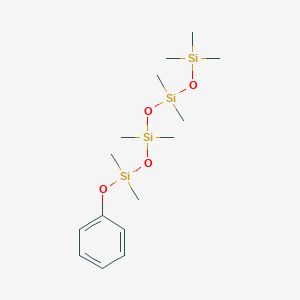

![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)
